Seviteronel

Descripción general

Descripción

Seviteronel es un antiandrógeno no esteroideo e inhibidor de la síntesis de andrógenos que se está investigando principalmente por su potencial en el tratamiento del cáncer de próstata y el cáncer de mama . Funciona inhibiendo la enzima citocromo P450 17A1 (CYP17A1), que es crucial en la producción de andrógenos y estrógenos .

Métodos De Preparación

Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial para Seviteronel no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala .

Análisis De Reacciones Químicas

Seviteronel experimenta varias reacciones químicas, entre ellas:

Oxidación: This compound puede oxidarse en condiciones específicas para formar diferentes metabolitos.

Reducción: El compuesto también puede experimentar reacciones de reducción, aunque estas son menos comunes.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando el anillo de triazol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Seviteronel tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Seviteronel ejerce sus efectos inhibiendo la enzima CYP17A1, que participa en la producción de andrógenos y estrógenos . Al bloquear esta enzima, this compound reduce los niveles de estas hormonas en el cuerpo, lo que puede ayudar a ralentizar el crecimiento de los tumores dependientes de hormonas . Además, this compound actúa como un antagonista del receptor de andrógenos, inhibiendo aún más los efectos de los andrógenos sobre las células tumorales .

Comparación Con Compuestos Similares

Seviteronel se compara a menudo con otros inhibidores de CYP17A1 como el acetato de abiraterona y la enzalutamida . Si bien los tres compuestos inhiben la producción de andrógenos, this compound tiene una mayor selectividad para CYP17A1 y no requiere la coadministración con glucocorticoides, a diferencia del acetato de abiraterona . Esto hace que this compound sea una opción potencialmente más segura y efectiva para los pacientes .

Compuestos similares incluyen:

Acetato de abiraterona: Otro inhibidor de CYP17A1 utilizado en el tratamiento del cáncer de próstata.

Enzalutamida: Un antagonista del receptor de andrógenos utilizado en el tratamiento del cáncer de próstata.

Bicalutamida: Un antiandrógeno no esteroideo utilizado en el tratamiento del cáncer de próstata.

Actividad Biológica

Seviteronel (also known as INO-464) is an innovative compound that functions primarily as a selective inhibitor of cytochrome P450 17A1 (CYP17) lyase and an androgen receptor (AR) antagonist. Its biological activity has garnered attention for its potential therapeutic applications, particularly in the treatment of various androgen receptor-positive cancers, including castration-resistant prostate cancer (CRPC) and triple-negative breast cancer (TNBC).

This compound operates through a dual mechanism:

- CYP17 Lyase Inhibition : This action reduces the production of androgens, which are critical for the growth of certain tumors.

- Androgen Receptor Antagonism : By blocking AR, this compound directly inhibits the signaling pathways that promote cancer cell proliferation.

This dual action distinguishes this compound from other treatments like abiraterone, which primarily inhibit CYP17 but do not possess significant AR antagonistic properties. Studies have shown that this compound preferentially inhibits CYP17 lyase over hydroxylase, leading to a lesser impact on cortisol production compared to traditional inhibitors .

Preclinical Findings

In vitro and in vivo studies have demonstrated this compound's efficacy across several tumor types:

- Castration-Resistant Prostate Cancer (CRPC) : this compound has shown significant anti-tumor activity in preclinical models, leading to sustained reductions in prostate-specific antigen (PSA) levels, indicating effective androgen suppression .

- Triple-Negative Breast Cancer (TNBC) : Research indicates that this compound may enhance the effects of CDK4/6 inhibitors when used in combination therapy .

Clinical Trials

This compound has undergone several clinical trials, primarily focusing on its safety and efficacy:

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse events include:

- Tremors

- Nausea

- Vomiting

- Fatigue

Serious adverse events were rare but included instances of confusional states and delirium at higher doses . The recommended phase II dose was established at 450 mg daily based on tolerability assessments.

Case Studies

Several case studies have highlighted the clinical application of this compound:

- A case involving a patient with advanced TNBC showed a significant decrease in tumor markers following treatment with this compound, supporting its role in managing aggressive breast cancers .

- Another study reported a sustained reduction in PSA levels in patients treated for CRPC, indicating effective androgen suppression and potential for improved patient outcomes .

Propiedades

IUPAC Name |

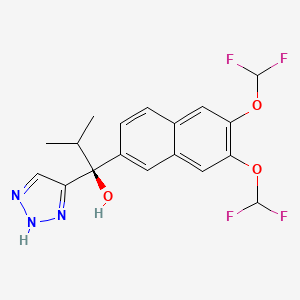

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRAJOQFSNYJMF-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025651 | |

| Record name | VT-464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1610537-15-9 | |

| Record name | Seviteronel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610537-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seviteronel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610537159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seviteronel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VT-464 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEVITERONEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S5OIN36X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.